molecular formula C17H17BrF3N3O3 B2425043 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-46-5

1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2425043
CAS No.: 2097913-46-5
M. Wt: 448.24
InChI Key: PWVBEXJAIGCDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a bromobenzoyl group, a piperidinyl moiety, and a trifluoroethyl group attached to an imidazolidine-2,4-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF3N3O3/c18-13-4-2-1-3-12(13)15(26)22-7-5-11(6-8-22)23-9-14(25)24(16(23)27)10-17(19,20)21/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVBEXJAIGCDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromobenzoyl Intermediate: The synthesis begins with the bromination of benzoyl chloride to form 2-bromobenzoyl chloride. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) chloride.

    Piperidinylation: The 2-bromobenzoyl chloride is then reacted with piperidine to form 1-(2-bromobenzoyl)piperidine. This step is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Formation of the Imidazolidine Core: The next step involves the reaction of 1-(2-bromobenzoyl)piperidine with ethyl isocyanate to form the imidazolidine-2,4-dione core. This reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane.

    Introduction of the Trifluoroethyl Group: Finally, the trifluoroethyl group is introduced by reacting the intermediate with 2,2,2-trifluoroethylamine. This step is usually performed under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The results indicate that it exhibits cytotoxicity with promising growth inhibition rates.

Case Study: Anticancer Evaluation

A study conducted by the NCI assessed the compound's efficacy in inhibiting cancer cell growth. The mean GI50 (the concentration required to inhibit cell growth by 50%) was recorded at approximately 15.72 µM, indicating a strong potential for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been investigated for its antimicrobial activity. Research indicates that it possesses notable effects against various bacterial strains and could serve as a basis for developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

A comparative study on derivatives of similar structures found that compounds with imidazolidine moieties exhibited significant antimicrobial properties against Mycobacterium tuberculosis and other pathogenic bacteria . This suggests that 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione may also share similar antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the bromobenzoyl and trifluoroethyl groups appears to enhance its biological activity. Research indicates that modifications to these substituents can lead to improved potency and selectivity against target cells.

Potential for Drug Development

The compound's favorable drug-like properties have been assessed using computational tools such as SwissADME, which evaluates pharmacokinetic parameters. These assessments suggest that it has suitable characteristics for further development into a therapeutic agent .

Summary of Applications

ApplicationDescriptionEvidence Source
AnticancerSignificant cytotoxicity against human tumor cells
AntimicrobialEffective against bacterial strains
Drug DevelopmentFavorable drug-like properties assessed via SwissADME

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and nuclear receptors.

    Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other imidazolidine derivatives, such as 1-(2-bromobenzoyl)-3-methylimidazolidine-2,4-dione and 1-(2-chlorobenzoyl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione.

    Uniqueness: The presence of both the bromobenzoyl and trifluoroethyl groups in the compound provides it with unique chemical and biological properties, such as enhanced stability and specific interactions with molecular targets.

Biological Activity

1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097913-46-5) is a novel compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C₁₇H₁₇BrF₃N₃O₃
Molecular Weight 448.2 g/mol
CAS Number 2097913-46-5

Antidepressant Activity

Research has indicated that compounds structurally related to imidazolidine derivatives exhibit significant antidepressant effects. A study published in PubMed explored various derivatives of imidazolidine and their interaction with serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibitors, suggesting that these compounds can modulate neurotransmitter systems involved in mood regulation .

The proposed mechanism of action for this compound includes:

  • Serotonin Receptor Modulation : The compound may act as a ligand for serotonin receptors, which are crucial in the pathophysiology of depression and anxiety disorders.
  • Inhibition of Phosphodiesterases : By inhibiting PDEs, the compound could enhance cyclic nucleotide signaling pathways, contributing to its antidepressant effects.

Study 1: Synthesis and Evaluation

A study focused on the synthesis of various imidazolidine derivatives highlighted that compounds similar to this compound exhibited promising results in preclinical models for depression. The evaluation included behavioral assays such as the forced swim test (FST), where selected compounds demonstrated significant reductions in immobility time compared to control groups .

Study 2: Comparative Analysis

A comparative analysis of related compounds indicated that those with trifluoroethyl substitutions showed enhanced receptor affinity and selectivity for serotonin receptors. This suggests that structural modifications can significantly influence biological activity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and how is structural validation performed?

  • Methodology : The compound is synthesized via multi-step reactions involving bromobenzoylation of a piperidine precursor, followed by coupling with a trifluoroethyl-substituted imidazolidinedione intermediate. Key steps include:

  • Bromobenzoylation : Reacting 4-piperidone with 2-bromobenzoyl chloride under anhydrous conditions (e.g., THF, DIPEA) to form the 2-bromobenzoyl-piperidine intermediate .
  • Imidazolidinedione formation : Condensation of the intermediate with a trifluoroethyl-urea derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Validation : FT-IR (e.g., ν(C=O) at ~1674 cm⁻¹ for amide/imide groups), ¹H/¹³C NMR (e.g., trifluoroethyl protons at δ 3.5–4.0 ppm), and LC-MS for purity (>95%) .

Q. How is the crystal structure and conformational analysis of this compound determined?

  • Methodology : X-ray crystallography is employed to resolve the 3D structure. Single crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Key parameters include:

  • Piperidine ring puckering : Analysis of chair vs. boat conformations using torsion angles (e.g., θ₃ for C2-C3-C4-C5) .
  • Intermolecular interactions : Hydrogen bonding between imidazolidinedione carbonyl groups and solvent molecules (e.g., O···H distances <2.5 Å) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates?

  • Methodology : Use chiral auxiliaries or catalysts to direct stereochemistry. For example:

  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation steps to achieve enantiomeric excess (>90%) .
  • Protecting groups : Temporary protection of the piperidine nitrogen with Boc groups to prevent racemization during coupling reactions .

Q. What mechanistic pathways explain the compound’s degradation under acidic or oxidative conditions?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS analysis identify degradation products. Key findings:

  • Acidic hydrolysis : Cleavage of the imidazolidinedione ring, yielding 2-bromobenzoyl-piperidine and trifluoroethylurea fragments .
  • Oxidative degradation : Formation of N-oxide derivatives at the piperidine nitrogen (m/z +16 Da) .

Q. How does the trifluoroethyl group influence biological activity, and what assays validate target engagement?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare analogues with -CF₃ vs. -CH₂CH₃ groups using enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) .
  • Target engagement : Radioligand binding assays (e.g., ³H-labeled compound displacement) or cellular thermal shift assays (CETSA) to confirm target binding .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology : Cross-validate using orthogonal assays and structural analogs. For example:

  • Orthogonal assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) to distinguish direct target inhibition from off-target effects .
  • Analog synthesis : Test derivatives lacking the 2-bromobenzoyl group to isolate the contribution of the piperidine-imidazolidinedione core to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.